molecular formula C4H8O B13011416 (R)-2-methyloxetane

(R)-2-methyloxetane

Cat. No.: B13011416
M. Wt: 72.11 g/mol
InChI Key: FZIIBDOXPQOKBP-SCSAIBSYSA-N
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Description

®-2-methyloxetane is a chiral compound with the molecular formula C₄H₈O. It is an oxetane derivative, characterized by a four-membered ring containing three carbon atoms and one oxygen atom. The ®-configuration indicates that the compound has a specific three-dimensional arrangement, making it optically active.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methyloxetane typically involves the enantioselective reduction of 2-methyloxetan-3-one. This can be achieved using chiral catalysts or reagents to ensure the desired ®-configuration. Common methods include:

    Asymmetric Hydrogenation: Using chiral phosphine ligands and transition metal catalysts.

    Enantioselective Reduction: Employing chiral boron or aluminum hydrides.

Industrial Production Methods

Industrial production of ®-2-methyloxetane may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation in the presence of chiral ligands is a preferred method due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-2-methyloxetane undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted oxetane derivatives.

Scientific Research Applications

Chemistry

®-2-methyloxetane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology

In biological research, ®-2-methyloxetane derivatives are studied for their potential as enzyme inhibitors and bioactive compounds.

Medicine

The compound is explored for its potential therapeutic applications, including as a precursor for drug development.

Industry

In the industrial sector, ®-2-methyloxetane is utilized in the synthesis of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-methyloxetane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include enzyme inhibition or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-methyloxetane: The enantiomer of ®-2-methyloxetane, with opposite optical activity.

    2-methyloxetan-3-one: A precursor in the synthesis of ®-2-methyloxetane.

    2,2-dimethyloxetane: A structurally similar compound with different substituents.

Uniqueness

®-2-methyloxetane’s uniqueness lies in its chiral nature, which imparts specific optical activity and biological interactions. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C4H8O

Molecular Weight

72.11 g/mol

IUPAC Name

(2R)-2-methyloxetane

InChI

InChI=1S/C4H8O/c1-4-2-3-5-4/h4H,2-3H2,1H3/t4-/m1/s1

InChI Key

FZIIBDOXPQOKBP-SCSAIBSYSA-N

Isomeric SMILES

C[C@@H]1CCO1

Canonical SMILES

CC1CCO1

Origin of Product

United States

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